molecular formula C18H14N4O3 B2549409 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034317-54-7

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2549409
CAS RN: 2034317-54-7
M. Wt: 334.335
InChI Key: GDDSWFFXBLADGY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound seems to involve a series of reactions. The substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Chemodivergent Synthesis

The compound can be used in chemodivergent synthesis. Specifically, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This process was promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Pharmacokinetic Profiles

The compound has been used in the evaluation of pharmacokinetic profiles . The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Anticancer Activity

The compound has shown potential in anticancer activity. In one study, it was found that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial and antifungal activities. In a study, minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated, and derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The compound has shown antioxidant properties. The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Immunosuppressive Activity

The compound has been evaluated for its immunosuppressive activity. The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .

properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-18(12-3-4-15-16(8-12)25-11-24-15)22-10-14-17(21-7-6-20-14)13-2-1-5-19-9-13/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDSWFFXBLADGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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